molecular formula C15H18FNO2 B2843323 Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-05-9

Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2843323
CAS RN: 2287266-05-9
M. Wt: 263.312
InChI Key: KKJGGBIAKHKMDA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that is commonly known as MAF. It is a synthetic opioid receptor agonist that has been used in scientific research to study the opioid receptors in the brain. MAF is a highly potent and selective agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.

Mechanism of Action

MAF acts as an agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When MAF binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. MAF also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
MAF has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce dose-dependent respiratory depression, which is a common side effect of opioids. MAF has been shown to have a longer duration of action than other opioids, making it a potential candidate for long-term pain management.

Advantages and Limitations for Lab Experiments

MAF has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to have a longer duration of action than other opioids, making it a valuable tool for studying the receptor's function. However, MAF is a synthetic opioid and has potential for abuse, making it important to handle with care and use in a controlled environment.

Future Directions

There are several future directions for research on MAF, including its potential as a long-term pain management tool. MAF's longer duration of action and potency make it a promising candidate for chronic pain management. Additionally, further research could be done on the pharmacokinetics and pharmacodynamics of MAF, as well as its effects on the central nervous system. Overall, MAF has the potential to be a valuable tool for studying the mu-opioid receptor and its role in pain management.

Synthesis Methods

MAF is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-fluoro-3-methylphenylcyclohexanone. This intermediate is then reacted with 1,1,1-tris(hydroxymethyl)propane in the presence of p-toluenesulfonic acid to form the bicyclic intermediate. The final step involves the reaction of the bicyclic intermediate with methyl chloroacetate in the presence of potassium carbonate to form MAF.

Scientific Research Applications

MAF has been used in scientific research to study the mu-opioid receptor and its role in pain management. It has been shown to be highly potent and selective for the mu-opioid receptor, making it a valuable tool for studying the receptor's function. MAF has also been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their effects on the central nervous system.

properties

IUPAC Name

methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-9-5-10(3-4-11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGGBIAKHKMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

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